Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate

Catalog No.
S3252294
CAS No.
2008454-55-3
M.F
C14H23NO3
M. Wt
253.342
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carb...

CAS Number

2008454-55-3

Product Name

Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate

IUPAC Name

tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate

Molecular Formula

C14H23NO3

Molecular Weight

253.342

InChI

InChI=1S/C14H23NO3/c1-5-7-14(11-16)8-6-9-15(10-14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3

InChI Key

QQUWRAQSJNGPCA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C=O

Solubility

not available

Potential applications of piperidine derivatives in scientific research include:

  • Medicinal chemistry: Piperidine derivatives have been investigated for their potential medicinal properties, including as anticonvulsants, analgesics, and antidepressants [].
  • Material science: Some piperidine derivatives have been studied for their potential applications in material science, such as in the development of new polymers or catalysts [].

Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a piperidine ring. Its molecular formula is C14H23NO3C_{14}H_{23}NO_3 with a molecular weight of approximately 253.34 g/mol. This compound features a tert-butyl group, a formyl group, and an enyl substituent, which contribute to its chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science.

Due to the presence of functional groups:

  • Aldol Condensation: The formyl group can undergo aldol condensation reactions with other aldehydes or ketones, leading to the formation of β-hydroxy carbonyl compounds.
  • Nucleophilic Addition: The enyl group can act as a nucleophile in reactions with electrophiles, potentially leading to various substituted products.
  • Hydrolysis: The ester functional group may hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

These reactions are significant for the synthesis of derivatives that may exhibit enhanced biological activity or different material properties.

The synthesis of tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Formyl Group: This is often accomplished via formylation reactions using reagents like formic acid or other formylating agents.
  • Esterification: The final step usually involves esterification between the carboxylic acid and tert-butyl alcohol to yield the desired ester product.

These methods require careful control of reaction conditions to achieve high yields and purity.

Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate has potential applications in several domains:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting neurological disorders.
  • Material Science: Investigated for use in creating novel polymers or catalysts due to its unique chemical structure.
  • Chemical Biology: Potentially useful in developing bioactive small molecules for research purposes.

Interaction studies involving tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate focus on its binding affinity with biological targets, such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems, potentially influencing their activity. More comprehensive studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate, including:

Compound NameMolecular FormulaMolecular Weight
Tert-butyl 3-formylpiperidine-1-carboxylateC11H19NO3C_{11}H_{19}NO_3213.27 g/mol
Tert-butyl 3-formylazetidine-1-carboxylateC11H19NO3C_{11}H_{19}NO_3213.27 g/mol
Tert-butyl 3-formylpyrrolidine-1-carboxylateC10H17NO3C_{10}H_{17}NO_3199.25 g/mol

Uniqueness

Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features that provide distinct reactivity profiles compared to similar compounds. Its potential applications in both medicinal chemistry and material science further highlight its significance in research settings .

XLogP3

2

Dates

Modify: 2023-08-19

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